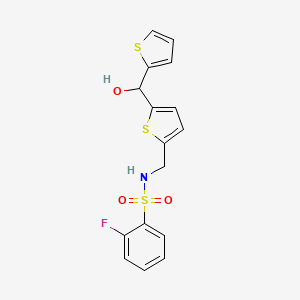

![molecular formula C10H9BClNO2 B2553565 [2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid CAS No. 2377609-59-9](/img/structure/B2553565.png)

[2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

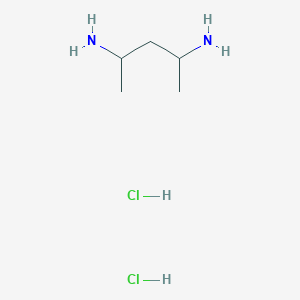

“[2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid” is a chemical compound with the molecular formula C10H9BClNO2 . It has a molecular weight of 221.45 g/mol .

Molecular Structure Analysis

The molecular structure of “[2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid” consists of a phenyl ring substituted with a boronic acid group, a chlorine atom, and a cyanocyclopropyl group . The InChI string for this compound isInChI=1S/C10H9BClNO2/c12-9-5-7 (10 (6-13)3-4-10)1-2-8 (9)11 (14)15/h1-2,5,14-15H,3-4H2 . Physical And Chemical Properties Analysis

“[2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid” is a solid compound that should be stored in an inert atmosphere at 2-8°C . The compound has a topological polar surface area of 64.2 Ų and a complexity of 297 .Scientific Research Applications

Suzuki-Miyaura Coupling

“[2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid” is used in Suzuki-Miyaura (SM) coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Rhodium-Catalyzed Intramolecular Amination

This compound is used as a reagent for Rhodium-catalyzed intramolecular amination . This process is a key step in the synthesis of many complex organic compounds, including pharmaceuticals and materials .

Pd-Catalyzed Direct Arylation

“[2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid” is also used in Pd-catalyzed direct arylation . This reaction is a powerful tool for the formation of carbon-carbon bonds, and is widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mizoroki-Heck Coupling

This compound is used in Mizoroki-Heck coupling reactions catalyzed by palladium nanoparticles . The Heck reaction is a useful method for the formation of carbon-carbon double bonds, and is widely used in organic synthesis .

Palladium-Catalyzed Stereoselective Heck-Type Reaction

“[2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid” is used in Palladium-catalyzed stereoselective Heck-type reactions . This reaction is a powerful tool for the formation of stereodefined alkenes, which are important building blocks in organic synthesis .

Synthesis of Anti-Cancer Drugs

This compound is commonly employed in synthesizing pharmaceutical drugs, with particular emphasis in anti-cancer therapies due to its boron content, essential for Boron Neutron Capture Therapy (BNCT) . BNCT is a binary radiotherapy treatment for cancer, which allows for targeted destruction of cancer cells while sparing surrounding healthy tissue .

Safety and Hazards

“[2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid” is classified as a hazardous compound according to the 2012 OSHA Hazard Communication Standard . It has the signal word “Warning” and the hazard statements H302+H312+H332-H315-H319 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids are often used in suzuki-miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction . In this reaction, the boronic acid acts as a nucleophile, transferring an organic group to palladium after oxidative addition .

Biochemical Pathways

Boronic acids are known to participate in various biochemical reactions, including carbon-carbon bond formation, which can affect multiple biochemical pathways .

Pharmacokinetics

It’s known that the pharmacokinetic properties of boronic acids can be influenced by their ability to form reversible covalent bonds with diols, which can affect their absorption and distribution .

Result of Action

The ability of boronic acids to form reversible covalent bonds can lead to various biological effects, depending on the specific targets and pathways involved .

Action Environment

The action, efficacy, and stability of [2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the reaction of boronic acids can be influenced by the pH of the environment, with certain reactions being accelerated at physiological pH .

properties

IUPAC Name |

[2-chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BClNO2/c12-9-5-7(10(6-13)3-4-10)1-2-8(9)11(14)15/h1-2,5,14-15H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFAFKSHWLMVHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C2(CC2)C#N)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

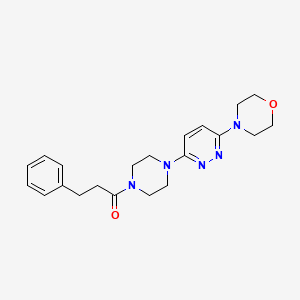

![6-(Methylsulfanylmethyl)-1-oxaspiro[2.5]octane](/img/structure/B2553483.png)

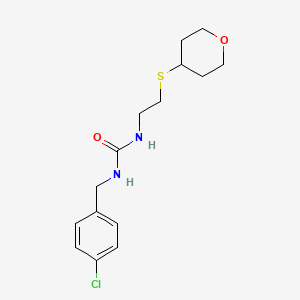

![N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}-1-(2-methoxyethyl)cyclopropane-1-carboxamide](/img/structure/B2553485.png)

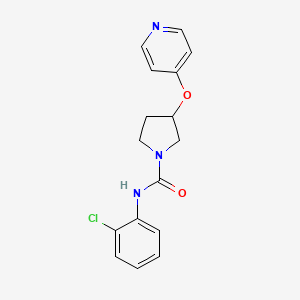

![2-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1-hydrazinecarbothioamide](/img/structure/B2553497.png)

![N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide](/img/structure/B2553500.png)

![1-(tert-butyl)-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2553502.png)

![3-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide](/img/structure/B2553503.png)